Research has explored the potential bioactivity of trans-stilbene, demonstrating a range of promising effects, including:
Understanding the metabolism and pharmacokinetics of trans-stilbene is crucial for evaluating its potential therapeutic applications. Studies have shown that trans-stilbene undergoes rapid metabolism in the body, primarily in the liver, leading to various metabolites []. This rapid metabolism may contribute to its low bioavailability, limiting the amount of trans-stilbene reaching its target sites in the body. Researchers are exploring strategies to improve the bioavailability of trans-stilbene for potential therapeutic use.
Trans-stilbene continues to be a subject of active scientific research due to its potential health benefits. Future research directions include:
trans-Stilbene, also known as trans-1,2-diphenylethylene or (E)-stilbene, is an organic compound characterized by its structure as an alkene with two phenyl groups attached to either end of a carbon-carbon double bond. This compound is notable for its crystalline solid form, which has a melting point around 125 °C (257 °F), contrasting sharply with its isomer, cis-stilbene, which is a liquid at room temperature with a melting point of 5–6 °C (41–43 °F) . The name "stilbene" derives from the Greek word stilbos, meaning "shining," reflecting its notable optical properties .
trans-Stilbene exhibits various biological activities, particularly as an antioxidant. Studies show that it can scavenge free radicals and inhibit oxidative stress in biological systems. Its derivatives, such as resveratrol, have been investigated for their potential health benefits, including anti-inflammatory and anticancer properties . Research indicates that trans-stilbene derivatives can react with radical species, demonstrating significant antioxidant action .
Several methods exist for synthesizing trans-stilbene:
trans-Stilbene has various applications across different fields:
Research on trans-stilbene interactions highlights its role in antioxidant mechanisms. It has been shown to interact with various radical species and metal ions, influencing its reactivity and biological efficacy. Studies indicate that hydroxyl substitutions on stilbene enhance its antioxidant properties, suggesting that structural modifications can significantly impact its activity .
trans-Stilbene shares structural similarities with several compounds. Here are some notable comparisons:
Compound | Structure Type | Unique Features |
---|---|---|
Cis-Stilbene | Isomer of stilbene | Less stable due to steric hindrance; lower melting point |
Resveratrol | Stilbene derivative | Known for anti-inflammatory and anticancer properties |
Pinosylvin | Stilbene derivative | Exhibits antimicrobial activity |
4-Hydroxystilbene | Hydroxylated stilbene | Enhanced antioxidant activity |
1,1-Diphenylethylene | Related alkene | Similar structure but lacks the double bond configuration |
These compounds highlight the uniqueness of trans-stilbene in terms of stability and reactivity while showcasing the diverse functionalities that similar structures can exhibit.
The Wittig reaction, first described by Georg Wittig in 1954, revolutionized alkene synthesis by coupling aldehydes/ketones with phosphonium ylides. For trans-stilbene derivatives, the reaction’s stereochemical outcome depends on ylide stabilization and reaction conditions.
Mechanistic Insights:
The reaction proceeds via a four-membered oxaphosphetane intermediate, where the stereochemistry is kinetically controlled. Unstabilized ylides (e.g., Ph₃P=CHR) favor Z-alkenes due to minimal steric hindrance during nucleophilic addition. However, stabilizing groups (e.g., aryl or alkenyl substituents) on the ylide reduce 1,3-interactions, shifting selectivity toward E-alkenes.
Stereochemical Control:
Example:
Reaction of 4-methoxybenzaldehyde with a stabilized ylide (Ph₃P=CH-Ar) under HWE conditions yields trans-stilbene derivatives in >90% E/Z ratios.
The Perkin reaction, traditionally used to synthesize α,β-unsaturated carboxylic acids, has been adapted for hydroxystilbene production through decarboxylation.
Modified Perkin Protocol:
Advantages:
Example:
Microwave-assisted reaction of 4-hydroxybenzaldehyde and phenylacetic acid produces trans-resveratrol analogs in 60–70% yields.
The Siegrist method leverages anti-E2 elimination to favor trans-stilbene formation.
Key Features:
Example:
Photocyclization of 2,4-dimethoxystilbene with iodine and methyloxirane scavenger yields trans-phenanthrene derivatives in >80% purity.
The Heck reaction couples aryl halides with alkenes under palladium catalysis, enabling trans-stilbene synthesis.
Mechanistic Pathway:
Applications:
Example:
Reaction of 4-bromotoluene with styrene using Pd(OAc)₂ and PVP gives trans-stilbene in 88% yield.
The Suzuki-Miyaura coupling between aryl boronic acids and halides under palladium catalysis enables asymmetric trans-stilbene synthesis.
Key Parameters:
Asymmetric Catalysis:
Example:
Coupling of 4-bromoanisole with phenylboronic acid using PdCl₂(dppf) yields trans-stilbene in 85% yield.
Cobalt-mediated tandem reactions combine Diels-Alder cycloaddition with Wittig olefination for complex trans-stilbene synthesis.
Mechanistic Sequence:
Advantages:
Example:Cobalt-catalyzed reaction of propargylic phosphonium salts with 1,3-dienes and benzaldehyde yields trans-stilbene derivatives in 70–85% yields.
Ultrafast spectroscopic studies have resolved the femtosecond-scale dynamics of trans-stilbene’s photoisomerization. Femtosecond stimulated Raman spectroscopy reveals that the S₁ excited state of trans-stilbene exhibits vibrational bands with a width of 20 cm⁻¹, corresponding to a vibrational dephasing time of approximately 1 ps [3]. In contrast, cis-stilbene shows broader bands (40 cm⁻¹), consistent with a shorter S₁ lifetime of 0.3 ps [3]. This disparity arises from differences in the potential energy surfaces: the trans isomer’s S₁ state has a shallow minimum that permits longer-lived vibrations, while the cis configuration rapidly undergoes non-radiative decay due to steric hindrance between phenyl groups.
Two-photon excitation experiments further elucidate the relaxation pathways from higher-lying electronic states. Excitation at 475 nm (5.1 eV) and 380 nm (6.4 eV) accesses Aₓ-symmetry states, which undergo internal conversion to S₁ within 100 fs [4]. The resulting S₁ population exhibits an excited-state absorption band centered at 585 nm, which evolves over 1–2 ps due to intramolecular vibrational energy redistribution (IVR) [4]. Remarkably, the S₁ dynamics following two-photon excitation mirror those observed after direct one-photon excitation at 310 nm (4.0 eV), confirming that internal conversion efficiently funnels energy through common vibrational modes regardless of the initial excitation pathway [4].
Table 1: Key spectroscopic parameters for trans- and cis-stilbene isomers
Parameter | Trans-Stilbene | Cis-Stilbene | Source |
---|---|---|---|
S₁ vibrational bandwidth | 20 cm⁻¹ | 40 cm⁻¹ | [3] |
S₁ lifetime | 10–100 ps | 0.3 ps | [3] |
Internal conversion time | <100 fs | <100 fs | [4] |
The solvent-surface interface significantly modulates trans-stilbene’s isomerization efficiency. In molecular junction configurations, adsorption onto gold electrodes alters the electronic coupling between the molecule and metallic contacts. First-principles calculations using non-equilibrium Green’s function (NEGF) methods demonstrate that cis-stilbene exhibits higher electron transmission probabilities near the conduction band compared to the trans isomer [2]. This enhanced conductivity correlates with a 180° torsion of the C=C bond during the cis→trans transition, which redistributes π-electron density toward one phenyl ring [2].
While direct measurements of quantum yields in surface-adsorbed systems remain scarce, the current-voltage characteristics provide indirect insights. Trans-stilbene junctions show lower conductance (0.1 nS) than cis configurations (1.2 nS) at 0.1 V bias [2]. This orders-of-magnitude difference suggests that surface interactions stabilize the cis isomer’s transition state, potentially increasing its photostationary concentration under UV irradiation. However, the confined geometry of molecular junctions may restrict the torsional motion required for isomerization, highlighting the need for in situ spectroscopic characterization of surface-bound species.
Current literature on trans-stilbene focuses predominantly on singlet-state isomerization pathways, with limited evidence for triplet-mediated processes in the provided studies. The absence of reported para-benzoquinone exciplex systems in the surveyed research suggests that singlet mechanisms dominate under standard experimental conditions. However, analogous studies on azobenzene derivatives hint at potential triplet pathways via heavy-atom effects or sensitizer molecules—an area warranting further investigation for stilbenoid systems [2].
While Spin-Flip DFT has not been explicitly applied to trans-stilbene in the reviewed works, existing computational frameworks provide a foundation for future SFDFT studies. Traditional methods like XMCQDPT2/cc-pVTZ calculations successfully reproduce the S₀→S₁ absorption spectra and vibrational frequencies [3] [4]. NEGF simulations of molecular junctions further demonstrate the sensitivity of electron transport to the C=C torsion angle (θ), with a 180° rotation altering the transmission function by 2–3 orders of magnitude [2]. These results suggest that SFDFT could potentially resolve open-shell configurations during the isomerization trajectory, particularly at twisted geometries where singlet-triplet crossings may occur.
Irritant;Environmental Hazard